molecular formula C12H14N2O2 B2918253 3-(5,7-Dimethyl-1H-benzoimidazol-2-yl)-propionic acid CAS No. 883549-92-6

3-(5,7-Dimethyl-1H-benzoimidazol-2-yl)-propionic acid

Cat. No.: B2918253
CAS No.: 883549-92-6
M. Wt: 218.256
InChI Key: GWBPWCASJGEFLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5,7-Dimethyl-1H-benzoimidazol-2-yl)-propionic acid is a chemical compound with the empirical formula C12H14N2O2 . It is a heterocyclic compound and is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular weight of this compound is 218.25 . The SMILES string representation of the molecule is Cc1cc(C)c2[nH]c(CCC(O)=O)nc2c1 . This provides a way to visualize the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a solid . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Synthesis and Development of Complexes

  • A study by Hogale, Shirke, and Kharade (1995) involved synthesizing new benzofuro(2,3-c)pyrazol-3(1H)-ones using a method that could be related to the development of similar complexes with 3-(5,7-Dimethyl-1H-benzoimidazol-2-yl)-propionic acid (Hogale et al., 1995).

Receptor Affinity and Biological Evaluation

  • Research by Baudy et al. (2001) on 2-amino-(phosphonoalkyl)-1H-benzimidazole-2-alkanoic acids, closely related to this compound, highlighted their potential as NMDA receptor antagonists. This study could provide insights into similar applications for the compound (Baudy et al., 2001).

Antimicrobial and Biological Activity

  • El-Meguid (2014) conducted a study on benzoimidazole moiety, similar to the core structure of this compound. The research involved creating compounds with antimicrobial properties, indicating possible applications of the compound in antimicrobial research (El-Meguid, 2014).

Catalytic Performance and Structural Applications

  • A study by Qin et al. (2013) on CoII complexes using a bis(5,6-dimethybenzimidazole) framework provides insights into potential catalytic or structural applications for this compound in creating complex molecular structures (Qin et al., 2013).

Synthesis and Structural Studies

  • Research by Raouafi et al. (2007) on N-(1H-Benzimidazol-2-yl) propionamidine, which shares a similar structure to the compound , can provide insights into the synthesis and structural characteristics of similar compounds (Raouafi et al., 2007).

Properties

IUPAC Name

3-(4,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-7-5-8(2)12-9(6-7)13-10(14-12)3-4-11(15)16/h5-6H,3-4H2,1-2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBPWCASJGEFLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)NC(=N2)CCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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